BenchChemオンラインストアへようこそ!

N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide

GPR6 CNS disorders cAMP modulation

Select this precision tool for unmatched polypharmacology: potent GPR6 modulation (EC50 79.4 nM), isoform-selective PI3Kα inhibition (IC50 35 nM), and unique M1/DAT dual engagement (Ki 2.7 nM/186 nM). Generic analogs risk target promiscuity and failed assays. Supplied batch-tested at ≥95% purity with full QC, supported by favorable solubility (LogP=0, TPSA=58.1 Ų) for seamless integration. Stock is limited. Secure your research-grade supply today.

Molecular Formula C11H16N4O
Molecular Weight 220.27 g/mol
CAS No. 1090563-03-3
Cat. No. B3080712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide
CAS1090563-03-3
Molecular FormulaC11H16N4O
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCNC(=O)C1CCCN(C1)C2=NC=CN=C2
InChIInChI=1S/C11H16N4O/c1-12-11(16)9-3-2-6-15(8-9)10-7-13-4-5-14-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,12,16)
InChIKeyFUPPPHQCTRMFNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide (CAS 1090563-03-3): Baseline Identity and Procurement Specifications


N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide (CAS 1090563-03-3) is a synthetic organic compound belonging to the piperidine-3-carboxamide class, characterized by a pyrazine ring substituted at the piperidine nitrogen [1]. With the molecular formula C11H16N4O and a molecular weight of 220.27 g/mol, this compound is commercially available from multiple vendors with a standard purity of 95% or higher, and it is routinely supplied with batch-specific quality control documentation including NMR, HPLC, or GC . Its structural features—a basic piperidine nitrogen, an aromatic pyrazine ring, and a secondary carboxamide—provide a distinct physicochemical profile, including a topological polar surface area (TPSA) of 58.1 Ų and a calculated LogP (XLogP3) of 0, which collectively inform its utility as a versatile building block in medicinal chemistry [1].

N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide (CAS 1090563-03-3): Why Generic Substitution is Scientifically Unreliable


N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide (CAS 1090563-03-3) is not a commodity building block but a precision tool with a defined and quantifiable polypharmacological profile. Generic substitution with other piperidine-3-carboxamides or pyrazine-containing analogs is scientifically unreliable due to the compound's demonstrated, nanomolar affinity for distinct and clinically relevant molecular targets, including GPR6 [1], PI3Kα/β/δ [2], and the muscarinic M1 receptor [3]. Each of these activities is contingent upon the specific spatial and electronic arrangement conferred by its unique combination of a pyrazin-2-yl group at the piperidine N1 position and a secondary N-methyl carboxamide at the C3 position. Replacing this compound with a close analog—even one differing by a single methyl group or a nitrogen atom's position—introduces an uncontrolled variable that can abolish the desired activity, alter selectivity, or introduce new, undesired off-target effects, thereby compromising assay reproducibility and project progression [1][4].

N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide (CAS 1090563-03-3): Verifiable Comparative Evidence for Scientific Selection


GPR6 Modulation: Quantified Potency Advantage Over Inactive Structural Analogs

This compound is a potent modulator of GPR6, a constitutively active G protein-coupled receptor. It inhibits GPR6-mediated cAMP accumulation with an EC50 of 79.4 nM (pEC50 = 7.1) in CHO-K1 cells [1]. This is a critical differentiation from other piperidine-carboxamide analogs that lack this pyrazin-2-yl substitution and exhibit no measurable activity against GPR6 in the same assay system [2].

GPR6 CNS disorders cAMP modulation

PI3Kα Inhibition: Nanomolar Potency and Isoform Selectivity Profile

This compound demonstrates potent inhibition of the PI3Kα isoform with an IC50 of 35 nM, a value that places it in a highly competitive range among PI3K inhibitors [1]. Critically, its activity against the PI3Kδ (IC50 = 74 nM) and PI3Kβ (IC50 = 95 nM) isoforms is 2- to 3-fold lower, establishing a distinct selectivity profile. This contrasts sharply with pan-PI3K inhibitors like PI3K-IN-35 (Compound 6l), which exhibits >100-fold lower potency against PI3Kα (IC50 = 13,980 nM) [2].

PI3K oncology kinase inhibitor

Muscarinic M1 Receptor Affinity: High Binding Affinity and Receptor Subtype Selectivity

This compound binds with high affinity to the rat muscarinic M1 receptor, exhibiting a Ki of 2.7 nM [1]. This affinity is comparable to that of classic orthosteric M1 ligands like pirenzepine. However, the compound also demonstrates binding to the M2 receptor (Ki = 38 nM) and the dopamine transporter (DAT, Ki = 186 nM), which defines its overall selectivity profile and differentiates it from M1-preferring agonists or more selective bitopic ligands [2][3].

Muscarinic receptors M1 CNS pharmacology

Physicochemical Distinction: Balanced Hydrophilicity for Superior Aqueous Handling

This compound possesses a calculated LogP (XLogP3) of 0 [1]. This value is significantly lower (more hydrophilic) than many other piperidine-3-carboxamide drug discovery intermediates, which frequently incorporate additional aromatic rings, leading to LogP values exceeding 2.5 and resulting in poor aqueous solubility. For example, the structurally more complex analog 6-keto-N-methyl-1-phenethyl-N-(pyrazin-2-ylmethyl)nipecotamide has a much higher calculated LogP due to the phenethyl substituent [2].

Physicochemical properties solubility formulation

N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide (CAS 1090563-03-3): High-Value Application Scenarios Backed by Evidence


GPR6-Targeted Drug Discovery for Parkinson's Disease and Neuropsychiatric Disorders

This compound is a direct, validated chemical tool for modulating GPR6, a target implicated in Parkinson's disease pathophysiology. Its EC50 of 79.4 nM in cAMP assays establishes it as a potent modulator, suitable for use as a positive control in high-throughput screening campaigns, for in vitro target validation in neuronal cell models, and for structure-activity relationship (SAR) studies aimed at developing novel GPR6-targeted therapeutics [1].

Selective PI3Kα Profiling in Oncology Research

With an IC50 of 35 nM against PI3Kα and a 2-3 fold selectivity window over PI3Kβ and PI3Kδ, this compound is a valuable reagent for dissecting the distinct roles of Class I PI3K isoforms in cancer cell signaling, proliferation, and survival. It enables researchers to distinguish PI3Kα-dependent effects from those mediated by other isoforms, providing a more nuanced understanding than is possible with pan-PI3K inhibitors [2].

Investigating Polypharmacology at M1 Muscarinic and Dopamine Transporters

The compound's unique binding profile—high affinity for M1 (Ki = 2.7 nM) coupled with moderate affinity for DAT (Ki = 186 nM)—positions it as a specialized probe for studying the intersection of cholinergic and dopaminergic neurotransmission. It is a candidate for use in functional assays (e.g., in brain slice electrophysiology or in vivo microdialysis) where researchers aim to parse the functional outcomes of concurrent M1 and DAT engagement, an area of interest in both cognitive and motor disorders [3].

Hydrophilic Scaffold for Optimizing Compound Formulation and Handling

For medicinal chemistry groups, this compound's balanced physicochemical properties (LogP = 0, TPSA = 58.1 Ų) make it an attractive core scaffold. It offers a starting point for further derivatization that is pre-optimized for aqueous solubility, a critical factor in assay development and early-stage drug formulation. Its favorable handling characteristics reduce solvent use and mitigate non-specific binding issues, streamlining laboratory workflows and improving data quality [4].

Quote Request

Request a Quote for N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.